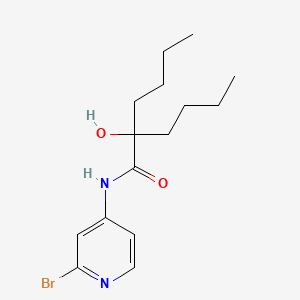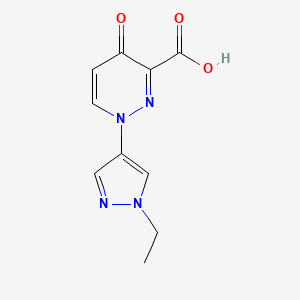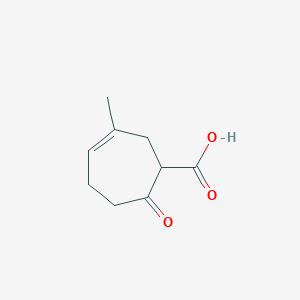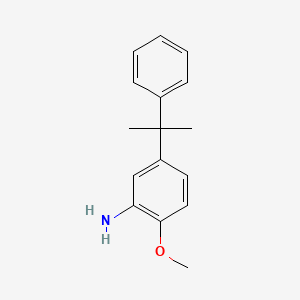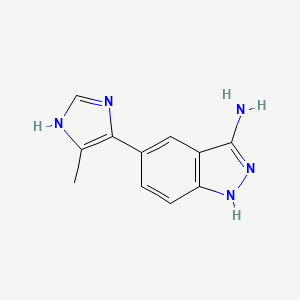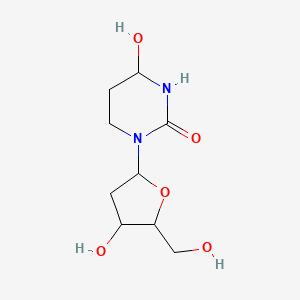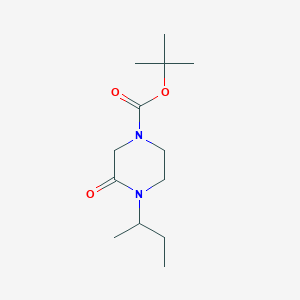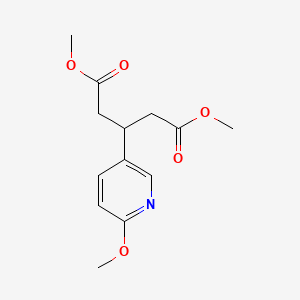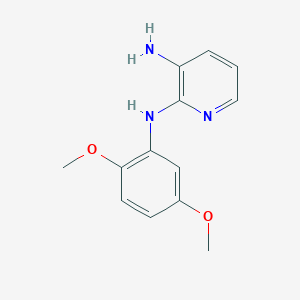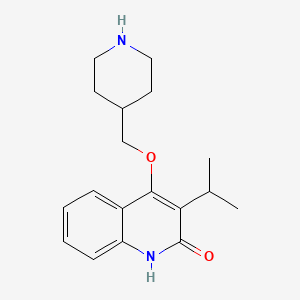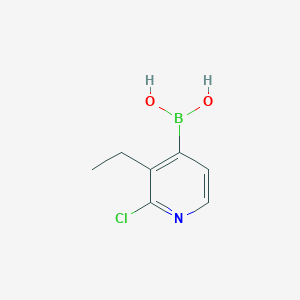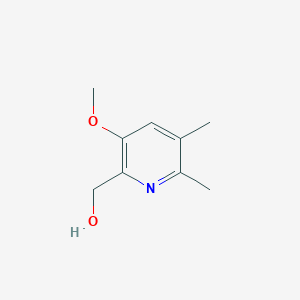
(3-Methoxy-5,6-dimethylpyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxy-5,6-dimethylpyridin-2-yl)methanol is an organic compound with the molecular formula C9H13NO2 It is a derivative of pyridine, a heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-5,6-dimethylpyridin-2-yl)methanol typically involves the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol. This reaction yields 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones. The reaction conditions include the use of methanol as a solvent and methoxide as a reagent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-5,6-dimethylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, alcohols, amines, and substituted pyridine derivatives.
Scientific Research Applications
(3-Methoxy-5,6-dimethylpyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methoxy-5,6-dimethylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3,5-dimethyl-2-pyridinemethanol: This compound is structurally similar and shares some chemical properties with (3-Methoxy-5,6-dimethylpyridin-2-yl)methanol.
3,5-Dimethylpyridin-2-yl)methanol: Another similar compound with comparable chemical properties.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(3-methoxy-5,6-dimethylpyridin-2-yl)methanol |
InChI |
InChI=1S/C9H13NO2/c1-6-4-9(12-3)8(5-11)10-7(6)2/h4,11H,5H2,1-3H3 |
InChI Key |
WMYASQALNZBFJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1C)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-N-(5-chloro-4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)-4-[(dimethylamino)methyl]-6-methoxybenzene-1,3-diamine](/img/structure/B13883792.png)

![1-[3-Chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone](/img/structure/B13883807.png)
